N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with 2,4-difluorophenyl, 4-methoxy, and 3-methyl groups. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline, 4-methoxy-3-methylbenzenesulfonyl chloride, and a suitable base such as triethylamine.
Reaction Conditions: The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under reflux conditions. The base is added to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-difluoroaniline is added dropwise to a solution of 4-methoxy-3-methylbenzenesulfonyl chloride in the solvent, followed by the addition of the base. The reaction mixture is stirred and heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, green chemistry principles may be applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The aromatic ring and substituents can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Biological Research: Used as a tool compound to study enzyme inhibition and protein interactions.
Chemical Biology: Employed in the development of chemical probes for biological pathways.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in microorganisms. This results in the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-fluorobenzamide
- N-(2,4-difluorophenyl)-2,4-difluoro-4-hydroxybiphenyl-3-carboxamide
- 2,4-difluorophenyl isocyanate
Uniqueness
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing (difluorophenyl) and electron-donating (methoxy) groups influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-9-7-11(4-6-14(9)20-2)21(18,19)17-13-5-3-10(15)8-12(13)16/h3-8,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEWYPIVTPISEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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